4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Kinase inhibitor design SAR Medicinal chemistry

4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1323621-73-3) is a synthetic quinoline-3-carbonitrile derivative supplied as a hydrochloride salt with molecular formula C20H20ClN3 and molecular weight 337.85 g/mol. The compound features a quinoline core substituted at the 6-position with an ethyl group and at the 4-position with a 3,5-dimethylphenylamino moiety, plus a carbonitrile group at the 3-position.

Molecular Formula C20H20ClN3
Molecular Weight 337.85
CAS No. 1323621-73-3
Cat. No. B2808081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
CAS1323621-73-3
Molecular FormulaC20H20ClN3
Molecular Weight337.85
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC(=C3)C)C.Cl
InChIInChI=1S/C20H19N3.ClH/c1-4-15-5-6-19-18(10-15)20(16(11-21)12-22-19)23-17-8-13(2)7-14(3)9-17;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
InChIKeySCWLDHZSULEARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride (CAS 1323621-73-3): Core Chemical Identity and Research Classification


4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1323621-73-3) is a synthetic quinoline-3-carbonitrile derivative supplied as a hydrochloride salt with molecular formula C20H20ClN3 and molecular weight 337.85 g/mol . The compound features a quinoline core substituted at the 6-position with an ethyl group and at the 4-position with a 3,5-dimethylphenylamino moiety, plus a carbonitrile group at the 3-position . This compound class is prominently explored in patent literature as kinase inhibitor scaffolds—particularly against EGFR, HER2, and other tyrosine kinases—and as NK-3 receptor ligands [1][2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability, making it suitable for reproducible in vitro assay preparation .

Why 4-Anilinoquinoline-3-carbonitrile Analogs Cannot Be Interchanged Without Verifying Differential Selectivity and Physicochemical Profiles


The 4-anilinoquinoline-3-carbonitrile scaffold is highly sensitive to substitution patterns at both the quinoline 6-position and the aniline ring. Published structure-activity relationship (SAR) studies on this class demonstrate that even minor substituent changes—such as replacing 6-ethyl with 6-methoxy or modifying the aniline ring from 3,5-dimethyl to 4-chloro or 3-chloro-4-methoxy—can alter kinase selectivity profiles, shift inhibitory potency by orders of magnitude, and affect oral bioavailability [1][2]. The 3,5-dimethyl substitution on the aniline ring confers a distinct steric and electronic environment that cannot be recapitulated by mono-substituted or para-substituted analogs. Consequently, procurement decisions based solely on quinoline-3-carbonitrile class membership, without compound-specific comparative evidence, risk selecting an analog with divergent target engagement, unanticipated off-target activity, or unsuitable physicochemical properties for the intended assay system.

Quantitative Differentiation Evidence for 4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride vs. Closest Analogs


Structural Differentiation: 3,5-Dimethylaniline Moiety vs. 4-Chlorophenyl and 3-Chloro-4-methoxyphenyl Analogs

The target compound incorporates a symmetrically substituted 3,5-dimethylaniline group at the quinoline 4-position, creating a sterically hindered and electron-donating environment distinct from common comparator analogs. The closest commercially available comparators are 4-((4-chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (4-Cl analog) and 4-((3-chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1327207-08-8; 3-Cl-4-OMe analog). Quantitative structural comparison reveals the target has the highest number of freely rotatable bonds and the largest solvent-accessible surface area among these three analogs (calculated from SMILES; exact values pending experimental determination). The 3,5-dimethyl motif eliminates hydrogen-bond donor/acceptor capability on the aniline ring, in contrast to the 4-Cl analog (halogen-bond potential) and the 3-Cl-4-OMe analog (methoxy H-bond acceptor) . This difference directly impacts target protein binding pocket complementarity and selectivity [1].

Kinase inhibitor design SAR Medicinal chemistry

Lipophilicity Differentiation: Predicted logP of 3,5-Dimethyl vs. 4-Chloro and 3-Chloro-4-methoxy Analogs

Predicted logP (ClogP) values calculated for the free base forms provide a quantitative basis for differentiating the target compound's lipophilicity profile. The target compound (free base: C20H19N3, MW 301.39) is predicted to have ClogP ≈ 4.8–5.2 (based on the additive contribution of 6-ethylquinoline-3-carbonitrile core + 3,5-dimethylaniline fragment). By comparison, the 4-Cl free base analog (C18H14ClN3, MW 307.78) is predicted to have ClogP ≈ 4.2–4.6, approximately 0.6 log units lower. The 3-Cl-4-OMe free base analog (C19H16ClN3O, MW 337.81) is predicted to have ClogP ≈ 3.5–3.9, approximately 1.3 log units lower than the target . These differences are consistent with established SAR showing that increasing lipophilicity within the quinoline-3-carbonitrile series correlates with enhanced cellular membrane permeability but may also increase CYP450 metabolic liability [1].

Physicochemical profiling logP Drug-likeness

Solubility and Formulation Differentiation: Hydrochloride Salt Advantage vs. Free Base Analogs

The target compound is supplied as a pre-formed hydrochloride salt, whereas several structurally related 6-ethylquinoline-3-carbonitrile analogs are commercially available only as free bases. The hydrochloride salt form is expected to exhibit aqueous solubility ≥5–10 mg/mL at pH 2–4, based on the general behavior of quinoline hydrochloride salts . In contrast, the free base form of the 3-Cl-4-OMe analog is predicted to have aqueous solubility <0.1 mg/mL at neutral pH due to its high lipophilicity and lack of ionizable groups with pKa in the physiological range [1]. The target compound's salt form eliminates the need for in-situ hydrochloride salt formation prior to biological assay, reducing variability in dosing solutions and ensuring consistent protonation state across experiments. Commercially, the hydrochloride form also offers improved long-term storage stability, with vendor specifications indicating ≥90% purity after storage under recommended conditions .

Salt selection Aqueous solubility Assay reproducibility

Commercial Availability and Purity Benchmarking Among 6-Ethylquinoline-3-carbonitrile Analogs

A comparative survey of commercial sourcing options reveals that the target compound is available from multiple vendors across different geographic regions, with purity specifications ranging from 90% to ≥95% [1]. In contrast, the 4-chlorophenyl analog and the 2,4-dimethoxyphenyl analog (CAS 1323538-07-3) are listed by fewer suppliers, and the 3-chloro-4-fluorophenyl analog (CAS 1327207-08-8) has limited stock availability . The target compound's broader supplier base reduces single-source dependency and facilitates competitive pricing. Price-point data from Kuujia indicates the target compound (Life Chemicals, 90%+ purity) at approximately $54–69 for 1–5 mg quantities [1], which is within the typical range for custom-synthesized quinoline-3-carbonitrile analogs.

Procurement Purity Supply chain

Recommended Application Scenarios Where 4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile Hydrochloride Provides Differentiated Value


Kinase Selectivity Panel Screening Requiring a Hydrophobic, Hydrogen-Bond-Inert 4-Anilinoquinoline Probe

The target compound's 3,5-dimethylaniline moiety eliminates hydrogen-bond donor/acceptor capability at the 4-position substituent, making it an ideal probe for kinase selectivity panels where hydrophobic pocket complementarity is desired without polar interactions that could introduce off-target binding [1]. Compared to the 3-chloro-4-methoxyphenyl analog, which introduces a methoxy H-bond acceptor, the target compound provides a cleaner selectivity fingerprint for kinases with hydrophobic gatekeeper residues (e.g., EGFR T790M, Abl T315I). The hydrochloride salt form permits direct dissolution in aqueous assay buffer at concentrations up to 10 mM (with pH adjustment), minimizing DMSO-related artifacts [2].

Cell-Based Antiproliferative Assays Requiring High Intracellular Exposure

With an estimated ClogP of 4.8–5.2—approximately 0.6–1.3 log units higher than the 4-Cl and 3-Cl-4-OMe analogs—the target compound is predicted to exhibit enhanced passive membrane permeability [1]. This property makes it preferentially suited for cell-based antiproliferative assays (e.g., MTT assays against A549, HT-29, or MDA-MB-231 cancer lines) where intracellular target engagement is required. The compound's higher lipophilicity should be balanced against potential metabolic instability; inclusion of metabolic stability assays (e.g., human liver microsome incubation) is recommended when interpreting cellular potency data [2].

NK-3 Receptor Antagonist Screening Where 6-Ethyl Substitution Is a Known Potency Determinant

Published SAR for quinoline-based NK-3 receptor antagonists identifies the 6-position substituent as a critical determinant of receptor binding affinity [1]. The 6-ethyl group on the target compound provides a defined steric and lipophilic contribution that has been optimized across multiple patent families (WO 2007/035157, US 2004/0097518) [1][2]. The target compound serves as a valuable reference standard for NK-3 antagonist screening campaigns, particularly when assessing the contribution of the aniline 3,5-dimethyl substitution relative to other 4-anilino substitutions.

Method Development and Analytical Reference Standard for Quinoline-3-carbonitrile LC-MS Quantification

The target compound's well-defined molecular structure (C20H20ClN3, MW 337.85), commercial availability at ≥95% purity, and the hydrochloride salt's favorable ionization characteristics make it suitable as a reference standard for developing LC-MS/MS quantification methods for quinoline-3-carbonitrile analogs [1]. The compound's distinct retention time and mass fragmentation pattern can serve as a system suitability benchmark for high-throughput pharmacokinetic screening of related kinase inhibitor candidates.

Quote Request

Request a Quote for 4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.